molecular formula C8H13IN2 B6149793 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1504013-69-7

4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Cat. No. B6149793
CAS RN: 1504013-69-7
M. Wt: 264.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, also known as 4-iodo-DMPP, is a heterocyclic compound containing an iodine atom and a pyrazole ring. It is a white crystalline solid and is highly soluble in organic solvents. 4-Iodo-DMPP has a wide range of applications in the scientific research field, including use as a catalyst, a reagent, and a ligand. It is also used in the synthesis of various compounds and materials, such as organic semiconductors, organic light-emitting diodes, and organic photovoltaics.

Scientific Research Applications

4-Iodo-DMPP is widely used in the scientific research field due to its unique properties. It is used as a catalyst in the synthesis of organic semiconductors, organic light-emitting diodes, and organic photovoltaics. It is also used as a reagent in the synthesis of various compounds and materials, such as polymers, dyes, and pharmaceuticals. Furthermore, 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is used as a ligand in the synthesis of coordination complexes and organometallic compounds.

Mechanism of Action

4-Iodo-DMPP acts as a catalyst in the synthesis of organic semiconductors, organic light-emitting diodes, and organic photovoltaics by providing a source of reactive iodine. The iodine atom reacts with the organic compound to form a new product. The reaction is aided by the presence of a base catalyst, which helps to facilitate the reaction.
Biochemical and Physiological Effects
4-Iodo-DMPP is not known to have any biochemical or physiological effects on humans or other organisms. It is considered to be non-toxic and is not known to have any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in laboratory experiments is that it is relatively easy to synthesize and is highly soluble in organic solvents. This makes it well-suited for use in a variety of reactions and experiments. Additionally, 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in laboratory experiments. For example, it is not very stable and can decompose when exposed to light or air. Additionally, it is not very soluble in water, which may limit its use in certain reactions and experiments.

Future Directions

There are a number of potential future directions for 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole. For example, further research could be done to explore its potential use as a catalyst in the synthesis of other compounds and materials. Additionally, research could be conducted to investigate its potential use as a reagent in the synthesis of pharmaceuticals and other compounds. Furthermore, research could be conducted to explore its potential use as a ligand in the synthesis of coordination complexes and organometallic compounds. Finally, research could be conducted to investigate its potential use in the development of new materials and technologies, such as organic semiconductors, organic light-emitting diodes, and organic photovoltaics.

Synthesis Methods

4-Iodo-DMPP can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-iodobenzaldehyde and ethyl propionate in the presence of an acid catalyst. The reaction produces a yellow-colored solution, which is then filtered and evaporated to yield a white solid. Other methods of synthesis include the reaction of 4-iodobenzaldehyde and ethyl propionate with a base catalyst, and the reaction of 4-iodobenzaldehyde and ethyl propionate with a strong oxidizing agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole", "Iodine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "To a solution of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in a suitable solvent (e.g. dichloromethane), add iodine and the oxidizing agent.", "Stir the reaction mixture at room temperature for a suitable period of time (e.g. 2-4 hours) until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium thiosulfate) to remove excess iodine.", "Extract the product with a suitable solvent (e.g. ethyl acetate) and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a solid or oil." ] }

CAS RN

1504013-69-7

Product Name

4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Molecular Formula

C8H13IN2

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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